molecular formula C19H13BrF2O B3043324 4-Bromo-4',4''-difluorotrityl alcohol CAS No. 845790-77-4

4-Bromo-4',4''-difluorotrityl alcohol

Cat. No.: B3043324
CAS No.: 845790-77-4
M. Wt: 375.2 g/mol
InChI Key: ZJUHYSOLPBIGPU-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-Bromo-4’,4’'-difluorotrityl alcohol typically involves the reaction of trityl alcohol with bromine and fluorine-containing reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but a common method includes the use of bromine and a fluorinating agent in the presence of a suitable solvent . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Bromo-4’,4’'-difluorotrityl alcohol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction: The alcohol group can be oxidized to form corresponding ketones or aldehydes, while reduction can yield different alcohol derivatives.

    Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.

Scientific Research Applications

4-Bromo-4’,4’'-difluorotrityl alcohol is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-Bromo-4’,4’'-difluorotrityl alcohol involves its interaction with specific molecular targets, leading to various chemical transformations. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in a wide range of chemical reactions. The molecular pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .

Comparison with Similar Compounds

4-Bromo-4’,4’'-difluorotrityl alcohol can be compared with other trityl alcohol derivatives, such as:

  • 4-Bromo-4’,4’'-difluorotrityl chloride
  • 4-Bromo-4’,4’'-difluorotrityl ether
  • 4-Bromo-4’,4’'-difluorotrityl acetate

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The presence of bromine and fluorine atoms in 4-Bromo-4’,4’'-difluorotrityl alcohol makes it unique, providing distinct chemical properties that are valuable in various research and industrial applications .

Properties

IUPAC Name

(4-bromophenyl)-bis(4-fluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrF2O/c20-16-7-1-13(2-8-16)19(23,14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUHYSOLPBIGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)Br)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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